molecular formula C14H27BrN2 B12536228 1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 803732-15-2

1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide

Katalognummer: B12536228
CAS-Nummer: 803732-15-2
Molekulargewicht: 303.28 g/mol
InChI-Schlüssel: YIMXZFQKQXKCJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide is a synthetic organic compound belonging to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

The synthesis of 1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 1-octylimidazole with an appropriate alkylating agent, such as allyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding imidazolium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

    Substitution: The compound can participate in substitution reactions, where the bromide ion can be replaced by other nucleophiles, forming new imidazolium salts.

    Addition: The prop-2-en-1-yl group can undergo addition reactions with electrophiles, leading to the formation of various addition products.

Wissenschaftliche Forschungsanwendungen

1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and alkylation reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other medical conditions.

    Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and surfactants.

Wirkmechanismus

The mechanism of action of 1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets, such as enzymes and cellular membranes. The compound’s unique structure allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit specific enzymes, interfering with essential biochemical pathways in microorganisms.

Vergleich Mit ähnlichen Verbindungen

1-Octyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-imidazol-1-ium bromide can be compared with other imidazolium salts, such as:

    1-Octyl-3-methylimidazolium bromide: Similar in structure but lacks the prop-2-en-1-yl group, resulting in different chemical properties and applications.

    1-Octyl-3-ethylimidazolium bromide:

    1-Octyl-3-benzylimidazolium bromide: Features a benzyl group, which significantly alters its chemical behavior and applications compared to the prop-2-en-1-yl derivative.

Eigenschaften

CAS-Nummer

803732-15-2

Molekularformel

C14H27BrN2

Molekulargewicht

303.28 g/mol

IUPAC-Name

1-octyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C14H26N2.BrH/c1-3-5-6-7-8-9-11-16-13-12-15(14-16)10-4-2;/h4,12-13H,2-3,5-11,14H2,1H3;1H

InChI-Schlüssel

YIMXZFQKQXKCJP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC[NH+]1CN(C=C1)CC=C.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.